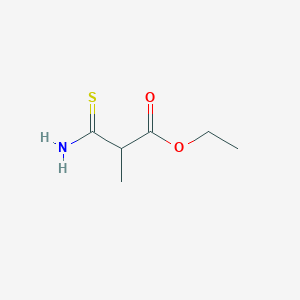

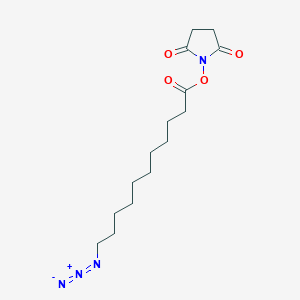

![molecular formula C20H19N3O3S2 B2595943 benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448044-69-6](/img/structure/B2595943.png)

benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazole is a type of organic compound that is often used in the field of organic electronics, particularly in the development of solar cells . It is known for its electron-accepting properties .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is typically planar, which allows for effective π-π stacking, an important property in organic electronic devices .Chemical Reactions Analysis

In terms of chemical reactions, benzo[c][1,2,5]thiadiazole derivatives can undergo various reactions. For example, they can participate in photocatalyst-free, visible-light triggered amination, which involves the direct formation of a C–N bond from a C(sp2)–H bond .Wissenschaftliche Forschungsanwendungen

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of natural products with diverse biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some innovative methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold .

Photocatalyst-Free Amination

Photocatalyst-mediated transformations are common in arene protocols. However, recent research has introduced a photocatalyst-free, visible-light-promoted method for direct C(sp2)–H to C(sp2)–N bond formation. Benzothiadiazoles, including our compound of interest, play a crucial role in this process. Mechanistic studies reveal nitrogen-centered radical generation followed by the addition of arenes, making this approach atom-economical and efficient .

Ternary Organic Solar Cells (PSCs)

Our compound has found application in the field of organic photovoltaics. Specifically, it serves as a second acceptor material in ternary PSCs. By incorporating it into a binary active layer alongside other materials, researchers have achieved enhanced efficiency in solar cell devices .

Donor–Acceptor Sensitizers

Researchers have constructed a segment based on our compound, 5-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)thiophene-2-carboxylic acid (BTETA), which acts as an electron acceptor. When combined with a triarylamine-cyclopentadithiophene electron donor, it forms an efficient donor–acceptor sensitizer. This work contributes to the development of novel photovoltaic materials .

Wirkmechanismus

Target of action

The compound contains an 8-azabicyclo[3.2.1]octane scaffold , which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Tropane alkaloids, which share a similar structure, are known to affect various neurotransmitter systems .

Result of action

Similar compounds, such as tropane alkaloids, have diverse effects ranging from analgesic to psychotropic effects .

Zukünftige Richtungen

The use of benzo[c][1,2,5]thiadiazole and its derivatives in organic electronics is a promising area of research, with potential applications in high-efficiency solar cells and other devices . Future research will likely focus on developing new derivatives with improved properties and exploring their potential applications.

Eigenschaften

IUPAC Name |

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-20(13-6-9-18-19(10-13)22-27-21-18)23-14-7-8-15(23)12-17(11-14)28(25,26)16-4-2-1-3-5-16/h1-6,9-10,14-15,17H,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTMVKRBNOOQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

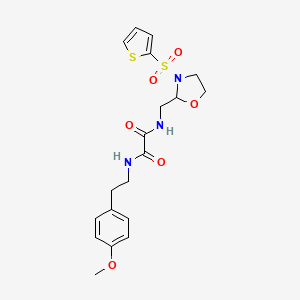

![N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2595861.png)

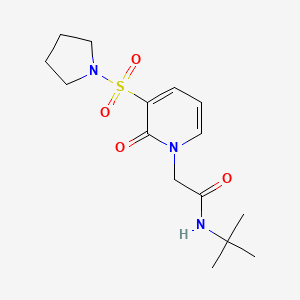

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595863.png)

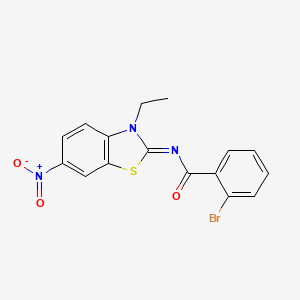

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2595874.png)

![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)

![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)

![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)